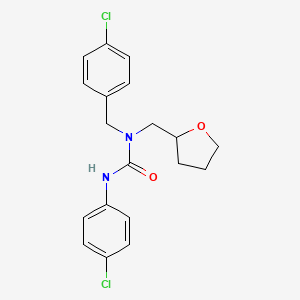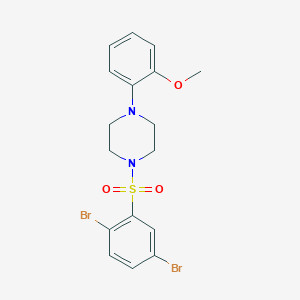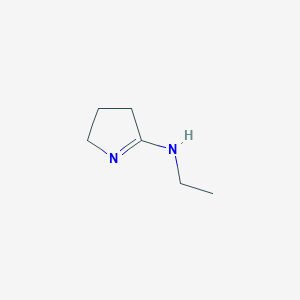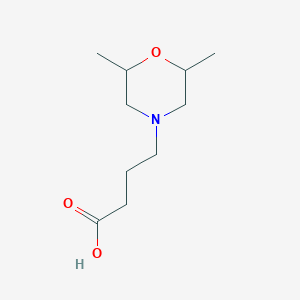
angiotensin II, Sar(1)-Me-Tyr(4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiotensin II, Sar(1)-Me-Tyr(4)- is a synthetic peptide analog of angiotensin II, a key hormone in the renin-angiotensin system. This compound is designed to mimic the biological activity of angiotensin II while incorporating modifications that enhance its stability and specificity. Angiotensin II plays a crucial role in regulating blood pressure, fluid balance, and vascular tone by binding to specific receptors in the cardiovascular system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of angiotensin II, Sar(1)-Me-Tyr(4)- involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The specific modifications, such as the incorporation of sarcosine (Sar) at position 1 and methylated tyrosine (Me-Tyr) at position 4, are introduced during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of angiotensin II, Sar(1)-Me-Tyr(4)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity. The process is optimized to minimize production costs and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Angiotensin II, Sar(1)-Me-Tyr(4)- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized groups within the peptide.
Substitution: Specific amino acids within the peptide can be substituted with other residues to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Amino acid derivatives and coupling reagents are used during the synthesis to introduce specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides.
Aplicaciones Científicas De Investigación
Angiotensin II, Sar(1)-Me-Tyr(4)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Employed in research on the renin-angiotensin system, cardiovascular physiology, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays, drug screening, and as a reference standard in quality control.
Mecanismo De Acción
Angiotensin II, Sar(1)-Me-Tyr(4)- exerts its effects by binding to angiotensin II receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates a cascade of intracellular signaling pathways, including the activation of G-proteins, phospholipase C, and the release of intracellular calcium. These events lead to vasoconstriction, increased blood pressure, and other physiological responses. The modifications in Sar(1)-Me-Tyr(4)- enhance its stability and receptor specificity, making it a valuable tool for studying angiotensin II signaling.
Comparación Con Compuestos Similares
Similar Compounds
Angiotensin II: The natural hormone that regulates blood pressure and fluid balance.
Angiotensin I: The precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Angiotensin IV: Another metabolite with distinct biological activities.
Uniqueness
Angiotensin II, Sar(1)-Me-Tyr(4)- is unique due to its specific modifications, which enhance its stability and receptor specificity. These modifications make it a valuable tool for research and potential therapeutic applications, offering advantages over natural angiotensin II in terms of stability and selectivity.
Propiedades
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAVNPIJIPGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)




![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)
